molecular formula C9H9BrO2 B591792 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 852110-51-1

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

货号: B591792
CAS 编号: 852110-51-1
分子量: 229.073
InChI 键: KDCRSIHHGGSDPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol ( 852110-51-1) is a valuable dihydrobenzofuran scaffold of significant interest in medicinal and organic chemistry research. This compound features a benzofuran core fused with a dihydrofuran ring, a structural motif recognized as an integral part of a vast range of biologically active compounds . The 2,3-dihydrobenzofuran nucleus is a key intermediate in developing novel synthetic methodologies, particularly those employing transition metal-catalysis for the construction of complex organic frameworks . Researchers utilize this brominated building block as a precursor in the synthesis of compounds with potential pharmacological applications. Dihydrobenzofuran derivatives have been explored for diverse biological activities, including serving as cytotoxic agents, anti-inflammatory compounds, and antimicrobial agents, making this scaffold a pivotal structure in drug discovery efforts . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRSIHHGGSDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

n-Butyllithium-Induced Ring Closure

A foundational approach involves the use of n-butyllithium (n-BuLi) to initiate cyclization of brominated precursors. For example, 1,3-dibromo-2-(2-bromoethoxy)benzene undergoes lithiation at -78°C in a tetrahydrofuran (THF)/hexane solvent system, forming 7-bromo-2,3-dihydrobenzofuran with a yield of 78%. The reaction mechanism proceeds via deprotonation and subsequent intramolecular nucleophilic attack, with the bromine substituent directing regioselectivity.

Key Parameters :

  • Temperature: -78°C to 0°C (prevents side reactions such as over-bromination).

  • Solvent: THF/hexane (4:1 v/v) optimizes lithiation efficiency.

  • Stoichiometry: 1.1 equivalents of n-BuLi relative to the substrate.

This method is scalable but requires stringent anhydrous conditions. Post-cyclization, the hydroxymethyl group can be introduced via formaldehyde trapping under basic conditions, though explicit data for this step remains undocumented in the provided sources.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Borylation

A Pd-mediated cross-coupling approach enables functionalization of the brominated core. In one protocol, 7-bromo-2,3-dihydrobenzofuran reacts with bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C. This yields the boronic ester intermediate, which can subsequently undergo oxidation or hydroxymethylation.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: KOAc (2 equivalents).

  • Solvent: DMSO (enables high-temperature stability).

While this method achieves 56% yield for the boronic ester, further steps to introduce the methanol moiety are necessary.

Acid-Mediated Cyclization

Methanesulfonic Acid/Phosphorus Pentoxide System

A Brønsted acid approach utilizes methanesulfonic acid and phosphorus pentoxide (P₂O₅) to facilitate cyclization. For instance, treating 1,3-dibromo-2-(2-hydroxyethoxy)benzene with this acidic mixture at room temperature generates 7-bromo-2,3-dihydrobenzofuran derivatives. The hydroxymethyl group may originate from the hydroxyethoxy precursor, though direct evidence for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol synthesis is absent.

Advantages :

  • Mild conditions (20°C).

  • No requirement for cryogenic setups.

Limitations :

  • Low functional group tolerance due to strong acidity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature RangeKey ReagentsAdvantagesLimitations
Lithiation-Cyclization78-78°C to 0°Cn-BuLi, THF/hexaneHigh regioselectivitySensitive to moisture, cryogenic
Suzuki Borylation5680°CPd(dppf)Cl₂, bis(pinacolato)diboronFunctional group versatilityRequires post-functionalization
Acid-MediatedN/A20°CMeSO₃H, P₂O₅Ambient conditionsLimited substrate scope

Challenges in Hydroxymethylation

Introducing the methanol group at the 2-position remains a critical hurdle. Potential strategies include:

  • Aldehyde Oxidation : Formylation of 7-bromo-2,3-dihydrobenzofuran via Vilsmeier-Haack reaction, followed by reduction using NaBH₄.

  • Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) at the 2-position with hydroxymethyl anions.

Neither approach is explicitly documented in the provided sources, underscoring the need for further research into late-stage functionalization.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Purification : Chromatography is impractical; recrystallization or distillation must be optimized.

  • Safety : Exothermic lithiation steps require controlled addition and cooling.

  • Cost : Palladium catalysts necessitate efficient recycling protocols.

化学反应分析

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields an aldehyde or carboxylic acid, while reduction of the bromine atom results in the formation of 2,3-dihydrobenzofuran-2-yl)methanol .

相似化合物的比较

Positional Isomers

a. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8)

  • Structural Difference : Bromine at the 5-position instead of 5.
  • Properties : Molecular weight = 229.07 g/mol; purity = 95% .

b. 6-Bromo-2,3-dihydrobenzofuran-3-ol (CAS: 1392072-52-4)

  • Structural Difference : Bromine at the 6-position and a hydroxyl group at the 3-position.
  • Similarity Score : 0.70 (vs. target compound) .
  • Impact : The hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and crystallization behavior.

Substituted Benzofuran Derivatives

a. (5-Bromo-2-methoxyphenyl)methanol (7a)

  • Synthesis : Synthesized via NaBH₄ reduction of a benzaldehyde precursor (94% yield) .
  • Key Difference : Methoxy group at the 2-position instead of dihydrofuran ring.
  • NMR Data : δ 4.61 (s, CH₂), 3.81 (s, OCH₃) .

b. 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran

  • Structural Features : Sulfonyl and methyl substituents enhance steric bulk.
  • Crystallography : Planar benzofuran core with a dihedral angle of 77.37° between benzofuran and sulfonylphenyl rings .
  • Interactions : Halogen bonding (Br⋯O) and π-π stacking observed in crystal packing .

Functional Group Variations

a. 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS: 10178-57-1)

  • Structural Difference : Two methyl groups at the 2-position instead of hydroxymethyl.
  • Safety Data : Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

b. (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 280752-79-6)

  • Structural Difference : 1,4-Dioxin ring fused to benzofuran.
  • Molecular Weight : 245.07 g/mol; storage conditions require dry, room-temperature environments .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituents
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol 852110-51-1 229.07 95% 7-Br, 2-CH₂OH
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol 197577-35-8 229.07 95% 5-Br, 2-CH₂OH
6-Bromo-2,3-dihydrobenzofuran-3-ol 1392072-52-4 229.07 - 6-Br, 3-OH
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran 10178-57-1 227.10 - 7-Br, 2,2-diCH₃

生物活性

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS No. 852110-51-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses the following molecular characteristics:

  • Molecular Formula : C11_{11}H11_{11}BrO
  • Molecular Weight : 229.07 g/mol
  • Structural Features : It contains a bromine atom at the 7-position and a hydroxymethyl group attached to the benzofuran moiety.

Synthesis Methods

Several methods have been documented for synthesizing this compound. Common approaches include:

  • Bromination of Dihydrobenzofuran : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as tetrahydrofuran (THF) to introduce the bromine substituent.
  • Reduction Reactions : Employing reducing agents to convert precursors into the desired hydroxymethylated product.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions with other therapeutic agents.

Anti-inflammatory and Analgesic Properties

Preliminary studies have highlighted the compound's potential anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmacological exploration in treating conditions characterized by inflammation and pain.

Anticancer Activity

Recent investigations have also pointed to this compound's role in cancer research. The compound has shown promise in inhibiting specific bromodomains associated with various cancers, indicating its potential as a therapeutic agent in oncology.

Study 1: CYP1A2 Inhibition

A study focused on the interaction of this compound with CYP1A2 demonstrated that this compound could significantly inhibit the enzyme's activity. This finding is crucial as CYP1A2 is involved in the metabolism of many drugs, suggesting that this compound may alter the pharmacokinetics of co-administered medications.

Study 2: Anti-inflammatory Effects

In a controlled experimental setup, this compound was evaluated for its anti-inflammatory properties using animal models. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
6-Bromo-2,3-dihydrobenzofuran-3-ol0.85Bromine at the 6-position; different biological activity
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol0.89Potential anticancer activity; interacts with bromodomains
5-Bromo-2,3-dihydrobenzofuran0.80Lacks hydroxymethyl group; different reactivity

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of a dihydrobenzofuran precursor using agents like N-bromosuccinimide (NBS) in the presence of FeBr₃ or other Lewis acids. Subsequent formylation or hydroxymethylation is achieved via formaldehyde under basic conditions (e.g., NaOH). Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and yield. For example, lower temperatures minimize side reactions like over-bromination .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming substitution patterns and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX programs for refinement) resolves stereochemistry and crystal packing . Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) effectively separates brominated byproducts. Recrystallization in ethanol/water mixtures improves purity (>97%). For polar impurities, preparative TLC with dichloromethane:methanol (9:1) is recommended .

Q. What structural analogs of this compound exist, and how do halogen substitutions alter reactivity?

  • Methodological Answer : Analogs like the 6-chloro and 6-fluoro derivatives exhibit distinct electronic profiles. Bromine’s larger atomic radius and lower electronegativity enhance nucleophilic aromatic substitution (SNAr) reactivity compared to chlorine or fluorine. Comparative studies using Hammett constants (σ) predict substituent effects on reaction rates .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound’s hazard profile (H302, H315, H319) mandates PPE (gloves, goggles) and fume hood use. Spills require neutralization with sodium bicarbonate and adsorption via vermiculite. Storage in amber vials under nitrogen prevents oxidation .

Advanced Research Questions

Q. How can reaction conditions be tuned to minimize diastereomer formation during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce stereocontrol. Kinetic resolution via HPLC with chiral columns (Chiralpak IA) identifies enantiomeric excess (ee). Temperature-controlled (−20°C) reactions reduce racemization .

Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical predictions?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. solution-phase conformers). Hybrid approaches combine X-ray data (SHELXL-refined) with DFT calculations (B3LYP/6-31G*) to model torsional angles. Solid-state NMR cross-validates hydrogen bonding networks .

Q. How does the bromine substituent influence bioactivity in receptor-binding assays?

  • Methodological Answer : Bromine’s hydrophobic surface area enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450). Competitive inhibition assays (IC₅₀) using fluorogenic substrates (e.g., 7-benzyloxyquinoline) quantify potency. Molecular docking (AutoDock Vina) predicts binding modes .

Q. What computational models predict the compound’s metabolic stability?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) calculate CYP450 metabolism sites. MD simulations (GROMACS) model hepatic microsomal degradation. In vitro assays with human liver microsomes (HLMs) and LC-MS/MS track hydroxylation at the 7-position .

Q. How can researchers address inconsistencies in reported synthetic yields across studies?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratios). Pareto analysis prioritizes factors affecting yield. Replication under standardized conditions (e.g., anhydrous DMF, inert atmosphere) reduces variability .

Q. What advanced techniques identify trace byproducts in scaled-up syntheses?

  • Methodological Answer : LC-QTOF-MS with MSE data acquisition detects low-abundance impurities (<0.1%). Isotopic pattern matching distinguishes brominated artifacts. Preparative SFC (supercritical CO₂) isolates byproducts for structural elucidation .

Q. How can pharmacokinetic parameters be optimized for in vivo studies?

  • Methodological Answer : Pro-drug strategies (e.g., esterification of the methanol group) enhance bioavailability. Plasma protein binding (PPB) assays (equilibrium dialysis) guide dose adjustments. PET imaging with ⁷⁶Br-labeled analogs tracks biodistribution .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodological Answer : Solvent-free mechanochemical bromination (ball milling) minimizes solvent waste. Catalytic systems (e.g., TEMPO/NaBr) enable bromine recycling. Life-cycle assessment (LCA) quantifies E-factor improvements .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。